WIN54954 is an aromatic ether. WIN-54954 is a broad-spectrum antipicornavirus drug.
Related Compounds
WIN 55696
Compound Description: WIN 55696 is an aminoethylester derivative of WIN 54954, formed as a major degradation product through the hydrolytic opening of the oxazoline ring in acidic environments. []
Relevance: This compound is a direct degradation product of WIN 54954, resulting from exposure to acidic conditions like those found in the stomach. The formation of WIN 55696 is significant because it leads to a loss of antiviral activity, highlighting the instability of WIN 54954 in acidic environments. This instability poses challenges for oral administration and bioavailability. []
WIN 55795
Compound Description: WIN 55795 is a hydroxyethylamide derivative formed through the further decomposition of WIN 55696 in basic media. []
Relevance: WIN 55795 is a secondary degradation product of WIN 54954, ultimately arising from the initial breakdown of the oxazoline ring in acidic conditions and subsequent decomposition in basic environments. The formation of this compound further emphasizes the instability of WIN 54954 under varying pH conditions, posing significant challenges for its formulation and delivery. []
WIN 52084
Compound Description: WIN 52084 is a capsid-binding antirhinovirus compound structurally related to WIN 54954. []
Relevance: WIN 52084 exhibits a higher binding affinity to human rhinovirus type 14 (HRV-14) than WIN 54954, suggesting a potential for greater antiviral activity. This difference in binding affinity, alongside other structurally similar compounds, provides insights into the structure-activity relationship within this class of antivirals and can guide the design of more potent inhibitors. []
WIN 56590
Compound Description: WIN 56590 is another capsid-binding antirhinovirus compound structurally related to WIN 54954, displaying significant antiviral activity. []
Relevance: Similar to WIN 52084, WIN 56590 exhibits a higher binding affinity for HRV-14 compared to WIN 54954. This observation further reinforces the connection between binding affinity and antiviral activity, suggesting that modifications to the WIN 54954 structure can influence its interaction with the viral capsid and, consequently, its potency. []
Disoxaril (WIN 51711)
Compound Description: Disoxaril, also known as WIN 51711, is a well-known capsid-binding antirhinovirus compound that has been extensively studied for its antiviral properties. []
Relevance: While structurally similar to WIN 54954, disoxaril demonstrates a higher binding affinity for HRV-14. This difference highlights the impact of subtle structural variations on antiviral activity within this class of compounds. The study of disoxaril and its binding interactions provides a valuable reference point for understanding the mechanism of action of WIN 54954 and for guiding further drug design efforts. []
Compound 3 (Oxadiazole Analogue of WIN 54954)
Compound Description: Compound 3 is an oxadiazole analogue of WIN 54954, designed to address the acid lability of the oxazoline ring. []
Compound 9 ((Trifluoromethyl)oxadiazole Analogue)
Compound Description: Compound 9 is a (trifluoromethyl)oxadiazole analogue of WIN 54954, designed to improve metabolic stability by replacing a methyl group on the isoxazole ring with a trifluoromethyl group. []
Relevance: This modification successfully prevented hydroxylation at the site of replacement and provided a global protective effect against hepatic metabolism, resulting in significantly fewer metabolic products compared to both WIN 54954 and Compound 3. [] This finding highlights the impact of strategic substitutions on the metabolic stability of this class of antivirals.
Compound 16b (Tetrazole Analogue)
Compound Description: Compound 16b is a tetrazole analogue of WIN 54954, designed to address the acid lability of the oxazoline ring by replacing it with a tetrazole moiety. It also features a three-carbon linkage between the isoxazole and phenyl rings and a propyl chain extending from the isoxazole ring. []
Relevance: This analogue exhibited a broad spectrum of activity against rhinovirus serotypes, comparable to WIN 54954. X-ray crystallography studies revealed that the propyl side chain of Compound 16b interacts with a specific hydrophobic pocket in the binding site of human rhinovirus-14. [] This finding provides valuable structural insights for designing more potent and stable inhibitors targeting this site.
Heterocyclic Analogues with Trifluoromethyl Substitution
Compound Description: These compounds involve modifications to Compound 9, exploring various heterocyclic replacements for the isoxazole ring while retaining the trifluoromethyl substitution for enhanced metabolic stability. []
Relevance: The study of these analogues aimed to assess the impact of different heterocyclic rings on antiviral activity while maintaining the improved metabolic stability conferred by the trifluoromethyl group. These modifications represent a systematic approach to explore structure-activity relationships and optimize both the potency and pharmacokinetic properties of this class of antipicornavirus agents. []
Source and Classification
Win 54954 was originally synthesized by the pharmaceutical company Warner-Lambert, now part of Pfizer. The compound belongs to a class of heterocyclic compounds and is characterized by its unique molecular structure that facilitates its antiviral activity. Its classification as an antiviral agent places it among drugs designed to inhibit the replication of viruses within host cells.
Synthesis Analysis
Methods
The synthesis of Win 54954 involves several key steps, typically starting from simpler organic precursors. Notable methods include:
Formation of Heterocycles: The synthesis often begins with the formation of a heterocyclic ring, which is crucial for the compound's biological activity.
Functional Group Modifications: Various functional groups are introduced to enhance the compound's efficacy and selectivity against viral targets.
Labeling Techniques: Techniques such as tritiation have been employed to label the compound for pharmacokinetic studies, allowing researchers to trace its distribution and metabolism in biological systems.
Technical Details
The synthesis process is typically conducted under controlled laboratory conditions, utilizing solvents and reagents that facilitate the desired chemical reactions while minimizing side products. The efficiency of the synthesis can be optimized through adjustments in reaction conditions such as temperature, time, and concentration.
Molecular Structure Analysis
Structure
Win 54954 features a complex molecular structure that includes multiple rings and functional groups. Its structural formula can be represented as follows:
C15H18ClN3O
Data
Molecular Weight: Approximately 281.77 g/mol
Chemical Formula: C₁₅H₁₈ClN₃O
Structural Characteristics: The presence of chlorine and nitrogen atoms contributes to its antiviral activity by enhancing binding affinity to viral proteins.
Chemical Reactions Analysis
Reactions
Win 54954 undergoes various chemical reactions that are essential for its antiviral activity:
Binding Interactions: The compound interacts with viral RNA polymerase, inhibiting its function and preventing viral replication.
Metabolic Transformations: In vivo studies indicate that Win 54954 is metabolized into active metabolites that retain antiviral properties.
Technical Details
The reaction kinetics of Win 54954 have been studied extensively, revealing its potency at low concentrations against specific viral strains. The compound's mechanism involves competitive inhibition, where it competes with natural substrates for binding sites on viral enzymes.
Mechanism of Action
Process
The mechanism of action for Win 54954 primarily involves:
Inhibition of Viral Replication: By binding to viral enzymes, Win 54954 disrupts the replication cycle of viruses.
Blocking Viral Entry: The compound may also interfere with the initial stages of viral infection by preventing attachment to host cells.
Data
Studies have demonstrated that Win 54954 can reduce viral load significantly in infected cell cultures, showcasing its effectiveness across various strains of enteroviruses.
Physical and Chemical Properties Analysis
Physical Properties
Appearance: Typically exists as a white to off-white powder.
Solubility: Soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
Chemical Properties
Stability: Win 54954 exhibits stability under standard laboratory conditions but may degrade when exposed to extreme pH levels or prolonged heat.
Reactivity: The compound is reactive towards nucleophiles due to the presence of electrophilic centers in its structure.
Applications
Scientific Uses
Win 54954 has several applications in scientific research:
Antiviral Research: It serves as a model compound for studying antiviral mechanisms and developing new therapeutic agents against picornavirus infections.
Pharmacological Studies: The compound is used in pharmacokinetic studies to understand drug metabolism and efficacy.
Clinical Trials: Win 54954 has been evaluated in clinical settings for its potential use in treating viral infections, particularly those caused by enteroviruses.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Nalmefene is an opiate receptor antagonist which is used to treat acute opioid overdose and to help in the management of alcohol dependence and addictive behaviors. Nalmefene has not been linked to serum enzyme elevations during therapy or to clinically apparent liver injury.